molecular formula C8H5ClF4 B1439501 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene CAS No. 1099597-22-4

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene

Cat. No.: B1439501
CAS No.: 1099597-22-4
M. Wt: 212.57 g/mol
InChI Key: XWGYTDWBVNWYJF-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine, fluorine, and trifluoroethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 1-fluoro-4-(2,2,2-trifluoroethyl)-benzene, using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of various oxidized or reduced aromatic compounds.

Scientific Research Applications

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-fluorobenzene
  • 1,2,4-Trifluorobenzene
  • 2-Chloro-1-fluoro-4-methylbenzene

Uniqueness

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-chloro-1-fluoro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-6-3-5(1-2-7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYTDWBVNWYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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